Cas no 1058232-25-9 (1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)

1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine structure
1058232-25-9 structure
商品名:1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
CAS番号:1058232-25-9
MF:C16H16FN7O
メガワット:341.342945098877
CID:6283346
PubChem ID:25793578

1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine 化学的及び物理的性質

名前と識別子

    • 1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
    • CCG-290301
    • (2-fluorophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
    • F5062-0043
    • 1058232-25-9
    • (2-fluorophenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
    • AKOS024494173
    • インチ: 1S/C16H16FN7O/c1-22-14-13(20-21-22)15(19-10-18-14)23-6-8-24(9-7-23)16(25)11-4-2-3-5-12(11)17/h2-5,10H,6-9H2,1H3
    • InChIKey: PRBCKVHSRFTUGL-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1C(N1CCN(C2C3=C(N=CN=2)N(C)N=N3)CC1)=O

計算された属性

  • せいみつぶんしりょう: 341.14003632g/mol
  • どういたいしつりょう: 341.14003632g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 487
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 80Ų

1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5062-0043-10μmol
1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1058232-25-9
10μmol
$103.5 2023-09-10
Life Chemicals
F5062-0043-30mg
1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1058232-25-9
30mg
$178.5 2023-09-10
Life Chemicals
F5062-0043-2mg
1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1058232-25-9
2mg
$88.5 2023-09-10
Life Chemicals
F5062-0043-25mg
1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1058232-25-9
25mg
$163.5 2023-09-10
Life Chemicals
F5062-0043-10mg
1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1058232-25-9
10mg
$118.5 2023-09-10
Life Chemicals
F5062-0043-20μmol
1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1058232-25-9
20μmol
$118.5 2023-09-10
Life Chemicals
F5062-0043-1mg
1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1058232-25-9
1mg
$81.0 2023-09-10
Life Chemicals
F5062-0043-15mg
1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1058232-25-9
15mg
$133.5 2023-09-10
Life Chemicals
F5062-0043-4mg
1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1058232-25-9
4mg
$99.0 2023-09-10
Life Chemicals
F5062-0043-20mg
1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
1058232-25-9
20mg
$148.5 2023-09-10

1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine 関連文献

1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazineに関する追加情報

Introduction to 1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine and Its Significance in Modern Chemical Biology

1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, identified by the CAS number 1058232-25-9, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both fluorine and triazolopyrimidine moieties in its structure imparts unique physicochemical properties that make it a promising candidate for further investigation.

The structural composition of 1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a testament to the ingenuity of medicinal chemists in designing molecules with specific biological activities. The benzoyl group at the C1 position and the piperazine ring at the C4 position contribute to its solubility and interaction with biological targets. Moreover, the triazolopyrimidine scaffold is well-documented for its role in modulating various biological pathways, making this compound a compelling subject for drug discovery efforts.

In recent years, there has been a surge in research focused on developing small molecules that can interact with complex biological systems. The fluorine atom in 1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine serves as a key feature that enhances its metabolic stability and binding affinity to biological targets. This has been particularly relevant in the context of designing kinase inhibitors and other enzyme-targeting molecules. The triazolopyrimidine moiety further contributes to its potential by providing a scaffold that can be modified to achieve desired pharmacological effects.

One of the most intriguing aspects of this compound is its potential application in oncology research. The triazolopyrimidine scaffold is known to exhibit anti-proliferative properties by inhibiting key enzymes involved in cell cycle regulation. Preclinical studies have suggested that molecules containing this moiety can selectively target cancer cells while minimizing toxicity to healthy cells. The addition of the piperazine ring enhances binding interactions with protein targets, further improving its efficacy as an anti-cancer agent.

Another area where 1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine shows promise is in the treatment of neurological disorders. Piperazine derivatives are known for their ability to cross the blood-brain barrier and interact with central nervous system receptors. This property makes them valuable candidates for developing drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The fluorobenzoyl group enhances lipophilicity, facilitating better penetration into neural tissues.

The synthesis of 1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves multi-step organic reactions that showcase the expertise of synthetic chemists. The introduction of fluorine into aromatic rings typically requires precise control over reaction conditions to ensure high yield and purity. Similarly, the construction of the triazolopyrimidine scaffold demands careful selection of reagents and catalysts to achieve optimal results. These synthetic challenges underscore the complexity and sophistication involved in developing novel chemical entities like this one.

Recent advances in computational chemistry have further accelerated the discovery process for compounds like 1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine. Molecular modeling techniques allow researchers to predict binding affinities and pharmacokinetic properties before conducting expensive wet-lab experiments. This approach not only saves time but also reduces resource consumption by prioritizing promising candidates based on computational data.

The potential therapeutic applications of 1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine extend beyond oncology and neurology. Preliminary studies suggest that it may also have antimicrobial properties by interfering with bacterial cell wall synthesis or metabolic pathways. Additionally, its structural features make it a versatile platform for designing molecules targeting inflammatory diseases and autoimmune disorders.

In conclusion, 1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS no 1058232-25-9) represents a significant advancement in chemical biology research. Its unique structural features and potential applications in various therapeutic areas highlight its importance as a research tool and drug development candidate. As scientific understanding continues to evolve, this compound will undoubtedly play a crucial role in shaping future treatments for human diseases.

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